5,6-Dimethyl-1H-benzotriazole chemical properties
5,6-Dimethyl-1H-benzotriazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethyl-1H-benzotriazole is an organic compound featuring a benzotriazole core with two methyl group substituents. This molecule and its derivatives are of significant interest in various fields, including medicinal chemistry and materials science, due to their unique chemical properties and biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 5,6-Dimethyl-1H-benzotriazole.
Chemical and Physical Properties
5,6-Dimethyl-1H-benzotriazole is a colorless to pale yellow solid.[1] It is soluble in organic solvents such as ethanol and acetone but has limited solubility in water.[1] The compound exhibits good thermal stability and can absorb UV radiation, which makes it a candidate for applications as a UV stabilizer.[1]
General and Computational Properties
A summary of the key chemical and physical properties of 5,6-Dimethyl-1H-benzotriazole is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [1][2][3][4] |
| Molecular Weight | 147.18 g/mol | [2][4][5] |
| CAS Number | 4184-79-6 | [1][2][3][4] |
| IUPAC Name | 5,6-dimethyl-1H-benzotriazole | [5] |
| InChI | InChI=1S/C8H9N3/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11) | [1][2][3][4] |
| InChIKey | MVPKIPGHRNIOPT-UHFFFAOYSA-N | [1][2][3][4] |
| SMILES | Cc1cc2nn[nH]c2cc1C | [1][2][4] |
| logP (Octanol/Water) | 1.093 | [2][4] |
| Water Solubility (logS) | -2.98 (in mol/l) | [2][4] |
| McGowan's Volume | 114.600 ml/mol | [2][4] |
Synthesis and Experimental Protocols
The synthesis of 5,6-Dimethyl-1H-benzotriazole typically proceeds via the diazotization of 4,5-dimethyl-1,2-phenylenediamine. This method is a common route for the formation of the benzotriazole ring system.[6]
Synthesis of 5,6-Dimethyl-1H-benzotriazole
Objective: To synthesize 5,6-Dimethyl-1H-benzotriazole from 4,5-dimethyl-1,2-phenylenediamine.
Materials:
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4,5-Dimethyl-1,2-phenylenediamine
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Sodium nitrite (NaNO₂)
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Glacial acetic acid
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Water
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Ice
Experimental Protocol:
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Dissolve 4,5-dimethyl-1,2-phenylenediamine in glacial acetic acid in a flask.
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Cool the mixture in an ice bath to a temperature between 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature below 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
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Allow the mixture to warm to room temperature and stir for another 2-3 hours.
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Pour the reaction mixture into a beaker of cold water to precipitate the product.
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Collect the crude product by filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5,6-Dimethyl-1H-benzotriazole.
Analytical Characterization
The structure and purity of 5,6-Dimethyl-1H-benzotriazole are typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectral Data
| Technique | Data Highlights | Source |
| ¹³C NMR | Data available from sources such as PubChem, typically showing signals for the aromatic carbons and the methyl groups. | [5] |
| IR Spectroscopy | Spectra often recorded using KBr wafer technique. Characteristic peaks for N-H, C-H, and aromatic C=C bonds are expected. | [3][5] |
| Mass Spectrometry (GC-MS/LC-MS) | The molecular ion peak [M+H]⁺ is observed at m/z 148.0869. | [5] |
Analytical Workflow
A general workflow for the analytical characterization of synthesized 5,6-Dimethyl-1H-benzotriazole is outlined below.
Biological Activity and Applications
Benzotriazole and its derivatives are known for a wide range of biological activities. 5,6-Dimethyl-1H-benzotriazole has been shown to have higher efficacy than the antiprotozoal agent chlorhexidine against Acanthamoeba castellanii.[6][7] This highlights its potential in the development of new antimicrobial agents. Furthermore, its UV-absorbing properties suggest its use as a stabilizer in plastics, coatings, and polymers.[1]
Safety Information
5,6-Dimethyl-1H-benzotriazole is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5,6-Dimethyl-1H-benzotriazole is a versatile compound with a range of interesting chemical properties and potential applications. This guide has provided a technical overview of its synthesis, characterization, and key properties to aid researchers and scientists in their work with this molecule. Further research into its biological activities and material science applications is warranted.
References
- 1. CAS 4184-79-6: 5,6-Dimethyl-1H-benzotriazole | CymitQuimica [cymitquimica.com]
- 2. 5,6-Dimethyl-1H-benzotriazole (CAS 4184-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 5,6-Dimethyl-1H-benzotriazole [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. 5,6-dimethyl-1H-benzotriazole | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijariie.com [ijariie.com]
- 7. gsconlinepress.com [gsconlinepress.com]
